![molecular formula C22H20N2O2 B2996993 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole CAS No. 339009-78-8](/img/structure/B2996993.png)
2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in various natural compounds as well as some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzimidazole core, with the methoxyphenyl and methylbenzyl groups attached at the 2 and 1 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research has shown that benzimidazole derivatives, due to their heterocyclic nature, can be involved in catalytic activities. For example, oxo-rhenium complexes containing heterocyclic ligands demonstrated catalytic efficiency in the reduction of aldehydes, producing primary alcohols with good to excellent yields and chemoselectivity (Bernando et al., 2015). This suggests potential for benzimidazole derivatives in facilitating chemical transformations, particularly in the synthesis of alcohols from aldehydes.
Antimicrobial and Antibacterial Activities
Benzimidazole derivatives have been studied for their antimicrobial properties. For instance, microwave synthesis of benzimidazole derivatives revealed their antibacterial activities, highlighting the versatility of these compounds in combating microbial infections (Jianhong, 2006). Another study synthesized benzimidazole-oxadiazoles showing activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Kocabalkanlı et al., 2001).
Anticancer Evaluation
The anticancer activity of benzimidazole derivatives has been a subject of interest. New benzimidazole derivatives synthesized for this purpose showed moderate cytotoxic effects towards cancer cell lines, indicating the potential use of these compounds in cancer therapy (El‐Shekeil et al., 2012). This is supported by another study which explored the synthesis and anticancer evaluation of benzimidazole derivatives, identifying compounds with notable activity against breast cancer cell lines (Salahuddin et al., 2014).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzimidazole derivatives have been known to interact with various biochemical pathways, including those involved in cell cycle regulation, protein synthesis, and signal transduction .
Pharmacokinetics
The benzimidazole ring could be metabolized in the liver, affecting the compound’s overall bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with biological targets .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Some benzimidazole derivatives have pharmaceutical applications and are generally safe under certain conditions, while others can be hazardous. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-9-17(10-8-16)15-26-24-21-6-4-3-5-20(21)23-22(24)18-11-13-19(25-2)14-12-18/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFWHKWMXCUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)
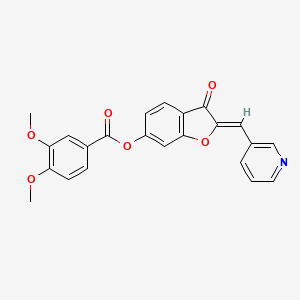
![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2996914.png)
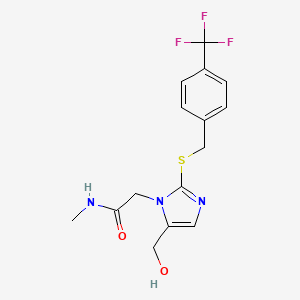
![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)
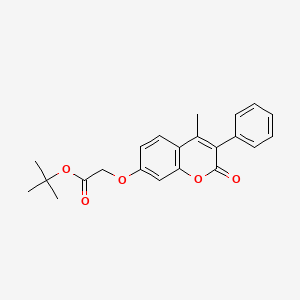

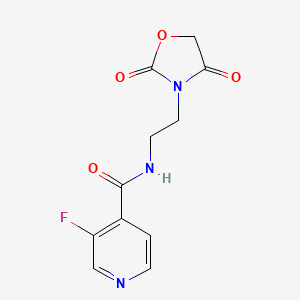
![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)
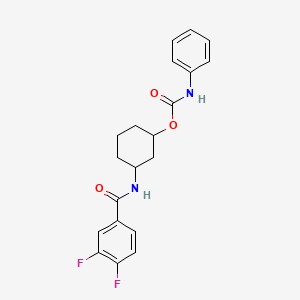

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)